BENGHE Methodological & Application

Check Availability & Pricing

Application Notes: Measuring Rosthornin B
Inhibition of NLRP3 Inflammasome Activation

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Rosthornin B

Cat. No.: B8235229

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical
component of the innate immune system. Its aberrant activation is implicated in a wide range of
inflammatory diseases. Rosthornin B, a natural diterpenoid, has emerged as a potent and
specific inhibitor of the NLRP3 inflammasome, presenting a promising therapeutic avenue.[1][2]
[3] This document provides detailed application notes and protocols for measuring the inhibitory
effects of Rosthornin B on NLRP3 inflammasome activation.

Rosthornin B directly targets the NLRP3 protein, preventing its interaction with the NIMA-
related kinase 7 (NEK?7), a crucial step for inflammasome assembly and activation.[1][2] The
compound has demonstrated efficacy in both murine and human cell lines, inhibiting the
activation of the NLRP3 inflammasome triggered by various stimuli.

Mechanism of Action of Rosthornin B

Rosthornin B exerts its inhibitory effect by directly binding to the NLRP3 protein. This
interaction sterically hinders the recruitment of NEK7 to the NLRP3 leucine-rich repeat (LRR)
domain, a critical event for the conformational changes required for inflammasome
oligomerization and subsequent activation of caspase-1. Consequently, the downstream
processing and release of the pro-inflammatory cytokines IL-13 and IL-18 are suppressed.
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Caption: Rosthornin B inhibits NLRP3 inflammasome activation.
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Data Presentation

Table 1: In Vitro Inhibition of NLRP3 Inflammasome

vation | horni

. % Inhibition
. . Rosthornin B .
Cell Line Activator Readout (relative to
(M) .
vehicle)
Mouse BMDMs Nigericin IL-1B Secretion 0.25 ~40%
0.5 ~75%
1 ~90%
2 ~95%
o Noticeable
Mouse BMDMs Nigericin Caspase-1 (p20) 0.5 ]
Reduction
1 Strong Reduction
) Near Complete
Inhibition
o Noticeable
Human THP-1 Nigericin Caspase-1 (p20) 0.5 ]
Reduction
1 Strong Reduction
) Near Complete
Inhibition
] Significant
Mouse BMDMs ATP IL-1B Secretion 2 o
Inhibition
) Significant
Mouse BMDMs MSU IL-13 Secretion 2 o
Inhibition

Data are approximated from published findings.

Table 2: IC50 Value of Rosthornin B
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Parameter Value Reference

IC50 for NLRP3 inflammasome

L 0.39 uM
inhibition

Experimental Protocols
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Caption: Workflow for assessing Rosthornin B's inhibitory activity.
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Protocol 1: In Vitro NLRP3 Inflammasome Activation and
Inhibition Assay

This protocol describes the induction of NLRP3 inflammasome activation in bone marrow-
derived macrophages (BMDMs) or THP-1 cells and its inhibition by Rosthornin B.

Materials:

Bone marrow-derived macrophages (BMDMSs) or THP-1 cells

o« DMEM or RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
e Lipopolysaccharide (LPS)

e Rosthornin B

e NLRP3 activators: Nigericin, ATP, Monosodium Urate (MSU) crystals

» PMA (for THP-1 differentiation)

o PBS (phosphate-buffered saline)

» Protease inhibitor cocktall

Procedure:

e Cell Culture and Priming:

o For BMDMs: Plate cells in a 24-well plate at a density of 5 x 10”5 cells/well and allow them
to adhere overnight.

o For THP-1 cells: Differentiate THP-1 monocytes into macrophages by treating with 100 nM
PMA for 48-72 hours. Replace the medium with fresh medium and rest the cells for 24
hours.

o Prime the cells with 1 pg/mL LPS in serum-free medium for 4 hours.

e Rosthornin B Treatment:
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o Following priming, replace the medium with fresh serum-free medium.

o Add Rosthornin B at desired concentrations (e.g., 0.25, 0.5, 1, 2 uM) to the respective
wells. Include a vehicle control (e.g., DMSO).

o Incubate for 30 minutes.

e NLRP3 Inflammasome Activation:
o Add an NLRP3 activator to the wells. Examples include:
= Nigericin (5 uM) for 1 hour.
= ATP (5 mM) for 30 minutes.
= MSU crystals (150 pg/mL) for 6 hours.
e Sample Collection:

o After incubation, carefully collect the supernatant from each well and centrifuge at 300 x g
for 10 minutes at 4°C to pellet any detached cells. Store the cleared supernatant at -80°C
for ELISA and Western blot analysis.

o Wash the adherent cells with ice-cold PBS.

o Lyse the cells with RIPA buffer containing protease inhibitors. Scrape the cells, transfer to
a microfuge tube, and incubate on ice for 30 minutes.

o Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the cleared lysate and
store it at -80°C for Western blot and immunoprecipitation.

Protocol 2: Measurement of IL-13 Secretion by ELISA

Materials:
e Human or Mouse IL-13 ELISA kit

o Collected cell culture supernatants
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Microplate reader

Procedure:

Follow the manufacturer's instructions provided with the IL-13 ELISA kit.

Briefly, add standards and diluted supernatants to the antibody-coated wells.

Incubate, wash, and add the detection antibody.

Incubate, wash, and add the enzyme conjugate (e.g., HRP-streptavidin).

Incubate, wash, and add the substrate solution.

Stop the reaction and measure the absorbance at the recommended wavelength (typically
450 nm).

Calculate the concentration of IL-1[3 in the samples based on the standard curve.

Protocol 3: Western Blot for Caspase-1 Cleavage

Materials:

Collected cell culture supernatants and lysates

SDS-PAGE gels

PVDF or nitrocellulose membrane

Blocking buffer (5% non-fat milk or BSA in TBST)

Primary antibodies: anti-caspase-1 (to detect both pro-caspase-1 and the cleaved p20
subunit), anti-B-actin (loading control for lysates)

HRP-conjugated secondary antibody

ECL substrate

Chemiluminescence imaging system
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Procedure:

» Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or
Bradford assay.

e Sample Preparation:
o For lysates: Mix 20-30 ug of protein with Laemmli sample buffer and boil for 5 minutes.

o For supernatants: Concentrate proteins using methods like TCA precipitation if necessary,
or mix a standardized volume with Laemmli sample buffer and boil.

e SDS-PAGE and Transfer:
o Load samples onto an SDS-PAGE gel and run to separate proteins by size.
o Transfer the separated proteins to a PVDF or nitrocellulose membrane.

e Immunoblotting:

[¢]

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary anti-caspase-1 antibody overnight at 4°C.

[e]

Wash the membrane three times with TBST.

o

[¢]

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane three times with TBST.

[¢]

e Detection:

o Apply ECL substrate to the membrane and visualize the bands using a
chemiluminescence imaging system.

o The pro-caspase-1 band (~45 kDa) will be visible in the cell lysates, and the cleaved p20
subunit (~20 kDa) will be present in the supernatants of activated samples.

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8235229?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Protocol 4: Co-Immunoprecipitation of NLRP3 and NEK7

This protocol is to assess the effect of Rosthornin B on the interaction between NLRP3 and
NEK?.

Materials:

e Collected cell lysates

e Anti-NLRP3 or anti-NEK7 antibody for immunoprecipitation
e Control IgG

o Protein A/G magnetic beads or agarose beads

e Co-IP lysis buffer (e.g., 50 mM Tris-HCI pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40,

with protease inhibitors)
» Wash buffer (similar to lysis buffer but with lower detergent concentration)
e Elution buffer (e.qg., glycine-HCI pH 2.5 or Laemmli sample buffer)
Procedure:

o Lysate Preparation: Prepare cell lysates as described in Protocol 1, using a nhon-denaturing
Co-IP lysis buffer.

e Pre-clearing: Add control IgG and protein A/G beads to the lysate and incubate for 1 hour at
4°C to reduce non-specific binding. Centrifuge and collect the pre-cleared supernatant.

e Immunoprecipitation:
o Add the primary antibody (e.g., anti-NLRP3) or control IgG to the pre-cleared lysate.
o Incubate overnight at 4°C with gentle rotation.
o Add protein A/G beads and incubate for another 2-4 hours at 4°C.

e Washing:
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o Pellet the beads by centrifugation and discard the supernatant.
o Wash the beads 3-5 times with ice-cold wash buffer.
e Elution:

o Elute the protein complexes from the beads using elution buffer or by resuspending the
beads in Laemmli sample buffer and boiling for 5 minutes.

o Western Blot Analysis:

o Analyze the eluted samples by Western blotting as described in Protocol 3, using
antibodies against NEK7 and NLRP3 to detect the co-immunoprecipitated proteins. A
decrease in the NEK7 band in the NLRP3 immunoprecipitate in the presence of
Rosthornin B would indicate inhibition of their interaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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